molecular formula C13H24N2O2 B13060762 tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13060762
M. Wt: 240.34 g/mol
InChI Key: OZBPPLSPNITORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl2-amino-1-methyl-6-azaspiro[34]octane-6-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often involves the use of a nucleophilic substitution reaction to form the spirocyclic ring system.

    Introduction of Functional Groups: The tert-butyl group and the amino group are introduced through subsequent reactions. For example, the tert-butyl group can be introduced using tert-butyl chloroformate, while the amino group can be introduced through amination reactions.

    Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of spirocyclic compounds.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Uniqueness

tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and amino functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 2-amino-3-methyl-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-9-10(14)7-13(9)5-6-15(8-13)11(16)17-12(2,3)4/h9-10H,5-8,14H2,1-4H3

InChI Key

OZBPPLSPNITORM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC12CCN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.